molecular formula C6H4FNO B112266 2-Fluoro-6-formylpyridine CAS No. 208110-81-0

2-Fluoro-6-formylpyridine

Cat. No. B112266
Key on ui cas rn: 208110-81-0
M. Wt: 125.1 g/mol
InChI Key: HENWRHPVXMPQNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06982268B2

Procedure details

To a solution of diisopropylamine (6.54 mL, 1.2 equiv) in 30 mL of THF at 0° C., a solution of n-butyllithium (17.1 mL, 2.5M in hexanes) is added dropwise. Stirring is continued for 15 minutes at 0° C., the reaction is then cooled to −78° C. 2-Fluoro-6-methylpyridine (4.00 mL, 38.9 mmol) is added dropwise to the cold solution. The reaction mixture is stirred at −78° C. for 1 hours and then quenched with DMF (4.52 mL, 1.5 equiv). The reaction is maintained at −78° C. for 30 minutes and then warmed to 0° C. The cold solution is added to a mixture of sodium periodate (24.9 g) in 120 mL of water at 0° C. The reaction mixture is allowed to gradually warm to room temperature over 1 hours and then stirred at room temperature for 24 hours. The reaction mixture is filtered through a plug of celite to remove the precipitate and the plug is washed with ether. The organic layer is separated, washed with aqueous sodium bicarbonate (1×40 mL), then with 0.25M KH2PO4 (1×40 mL) and then brine (1×40 mL). The organic solution is dried (NaSO4) and concentrated in vacuo.
Quantity
6.54 mL
Type
reactant
Reaction Step One
Quantity
17.1 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two
Name
Quantity
4.52 mL
Type
reactant
Reaction Step Three
Quantity
24.9 g
Type
reactant
Reaction Step Four
Name
Quantity
120 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(NC(C)C)(C)C.C([Li])CCC.[F:13][C:14]1[CH:19]=[CH:18][CH:17]=[C:16]([CH3:20])[N:15]=1.CN(C=[O:25])C.I([O-])(=O)(=O)=O.[Na+]>C1COCC1.O>[F:13][C:14]1[CH:19]=[CH:18][CH:17]=[C:16]([CH:20]=[O:25])[N:15]=1 |f:4.5|

Inputs

Step One
Name
Quantity
6.54 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
17.1 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
4 mL
Type
reactant
Smiles
FC1=NC(=CC=C1)C
Step Three
Name
Quantity
4.52 mL
Type
reactant
Smiles
CN(C)C=O
Step Four
Name
Quantity
24.9 g
Type
reactant
Smiles
I(=O)(=O)(=O)[O-].[Na+]
Name
Quantity
120 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture is stirred at −78° C. for 1 hours
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction is maintained at −78° C. for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
warmed to 0° C
TEMPERATURE
Type
TEMPERATURE
Details
to gradually warm to room temperature over 1 hours
Duration
1 h
STIRRING
Type
STIRRING
Details
stirred at room temperature for 24 hours
Duration
24 h
FILTRATION
Type
FILTRATION
Details
The reaction mixture is filtered through a plug of celite
CUSTOM
Type
CUSTOM
Details
to remove the precipitate
WASH
Type
WASH
Details
the plug is washed with ether
CUSTOM
Type
CUSTOM
Details
The organic layer is separated
WASH
Type
WASH
Details
washed with aqueous sodium bicarbonate (1×40 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic solution is dried (NaSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
FC1=NC(=CC=C1)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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